

# head-to-head comparison of AZD2906 and AZD9567

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD2906  |           |
| Cat. No.:            | B1666212 | Get Quote |

# Head-to-Head Comparison: AZD2906 and AZD9567

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of glucocorticoid receptor (GR) modulation, two notable compounds have emerged from AstraZeneca's pipeline: **AZD2906**, a potent full agonist, and AZD9567, a selective glucocorticoid receptor modulator (SGRM). While both interact with the GR, their distinct mechanisms of action translate to different preclinical and clinical profiles. This guide provides an objective, data-driven comparison of **AZD2906** and AZD9567 to inform researchers, scientists, and drug development professionals.

## **Executive Summary**

AZD2906 is a powerful, non-steroidal, full agonist of the glucocorticoid receptor, demonstrating high potency in preclinical models. In contrast, AZD9567 is a first-in-class, oral, non-steroidal SGRM designed to retain the anti-inflammatory efficacy of traditional corticosteroids while mitigating associated adverse effects. The fundamental difference lies in their interaction with the GR and the subsequent downstream genomic effects, with AZD9567 engineered for a more favorable safety profile. AZD2906 has been utilized as a reference compound in the development of selective modulators like AZD9567.



## Mechanism of Action: Full Agonist vs. Selective Modulator

The differential effects of **AZD2906** and AZD9567 stem from their distinct interactions with the glucocorticoid receptor, which primarily regulates gene expression through two main mechanisms: transactivation and transrepression.

- Transrepression: This is largely considered the pathway for the anti-inflammatory effects of glucocorticoids. The GR, upon activation, interacts with and inhibits pro-inflammatory transcription factors such as NF-kB and AP-1, thereby downregulating the expression of inflammatory genes.
- Transactivation: This process involves the GR binding directly to glucocorticoid response
  elements (GREs) on the DNA as a dimer, leading to the upregulation of various genes. While
  some of these genes have anti-inflammatory roles, this pathway is also associated with
  many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation and
  bone density loss.

**AZD2906**, as a full GR agonist, potently induces both transrepression and transactivation.[1] This leads to strong anti-inflammatory effects but also a higher potential for mechanism-based side effects.

AZD9567, a selective GR modulator, is designed to preferentially induce transrepression over transactivation.[2] This "dissociation" is key to its improved safety profile, aiming to deliver anti-inflammatory benefits with a reduced burden of corticosteroid-related adverse events.[2][3]







Click to download full resolution via product page

Figure 1: Comparative Signaling Pathways of AZD2906 and AZD9567

### **Quantitative Data Presentation**

The following tables summarize the available quantitative data for **AZD2906** and AZD9567. It is important to note that a direct comparison is challenging as the compounds were not always tested in the same studies under identical conditions.

### **Table 1: In Vitro Potency and Selectivity**



| Parameter                                             | AZD2906                 | AZD9567                                                     | Reference<br>Compound |
|-------------------------------------------------------|-------------------------|-------------------------------------------------------------|-----------------------|
| GR Binding Affinity<br>(nM)                           | 2.8[1]                  | Higher than prednisolone[2]                                 | -                     |
| EC50 in human PBMC (LPS-induced TNF-α production, nM) | 2.2[1]                  | Similar anti-<br>inflammatory effects<br>to prednisolone[2] | -                     |
| Mineralocorticoid Receptor Affinity                   | Selective against MR[1] | 10,000-fold lower than prednisolone[2]                      | Prednisolone          |

**Table 2: Preclinical and Clinical Overview** 

| Feature                  | AZD2906                                                                                               | AZD9567                                                                                                                                                                |
|--------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Development Stage        | Preclinical[1]                                                                                        | Phase 2 Clinical Trials[4]                                                                                                                                             |
| GR Agonism               | Full Agonist[1]                                                                                       | Selective Modulator (Partial Agonist)                                                                                                                                  |
| Key Preclinical Findings | Potent anti-inflammatory effects in a mouse model of TNF-induced inflammation.[1]                     | Similar anti-inflammatory effects to prednisolone in a rat model of joint inflammation.[2] Less deleterious effect on glucose homeostasis compared to prednisolone.[2] |
| Safety Profile           | Increased incidence of micronucleated immature erythrocytes in rats at the maximum tolerated dose.[1] | Safe and well-tolerated in Phase 1 and 2a studies.[2][4] No alteration of serum electrolyte balance, unlike prednisolone.[4]                                           |
| Clinical Application     | Not pursued for clinical development.                                                                 | Investigated for inflammatory diseases such as rheumatoid arthritis.[5]                                                                                                |



Check Availability & Pricing

## **Experimental Protocols**

# LPS-Induced TNF- $\alpha$ Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay is a standard method to evaluate the anti-inflammatory potential of compounds.



Click to download full resolution via product page

Figure 2: Workflow for LPS-Induced TNF-α Release Assay

#### Methodology:

- PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- Cell Culture: PBMCs are seeded in 96-well plates at a specific density (e.g., 2 x 105 cells/well) in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
- Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (AZD2906 or AZD9567) for a specified time (e.g., 1 hour).
- LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration (e.g., 10 ng/mL) to induce an inflammatory response and TNF-α production.
- Incubation: The plates are incubated for a set period (e.g., 18-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
- Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.



- TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The results are used to generate a dose-response curve, and the half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.

# Phase 2a Clinical Trial in Rheumatoid Arthritis (for AZD9567)

Objective: To assess the efficacy, safety, and tolerability of AZD9567 compared to a standard corticosteroid, prednisolone, in patients with active rheumatoid arthritis.

#### Methodology:

- Study Design: A randomized, double-blind, parallel-group study.[5]
- Participants: Patients with a diagnosis of active rheumatoid arthritis.
- Intervention: Patients are randomized to receive either AZD9567 or prednisolone orally once daily for a specified treatment period (e.g., 14 days).[5]
- Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the Disease Activity Score 28 (DAS28) with C-reactive protein (CRP).
- Secondary Endpoints: These may include assessments of tender and swollen joint counts, patient and physician global assessments of disease activity, and safety and tolerability assessments.[5]
- Biomarker Analysis: Blood samples are often collected for exploratory biomarker analysis to further understand the compound's mechanism of action.

### Conclusion

**AZD2906** and AZD9567 represent two distinct approaches to glucocorticoid receptor modulation. **AZD2906** is a potent full agonist with strong anti-inflammatory activity, but its development was likely hampered by safety concerns typical of non-selective GR activation.



AZD9567, emerging from a more refined drug design strategy, demonstrates the potential of selective GR modulation to uncouple the desired anti-inflammatory effects from the adverse metabolic and other side effects associated with traditional corticosteroids. The clinical data for AZD9567, particularly its comparison with prednisolone, suggests a promising therapeutic window for this new class of anti-inflammatory agents. For researchers in the field, the contrasting profiles of these two molecules provide valuable insights into the structure-activity relationships of GR ligands and the therapeutic potential of selective modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD2906 [openinnovation.astrazeneca.com]
- 2. AZD9567 [openinnovation.astrazeneca.com]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD9567- Clinical [openinnovation.astrazeneca.com]
- 5. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of AZD2906 and AZD9567].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1666212#head-to-head-comparison-of-azd2906-and-azd9567]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com